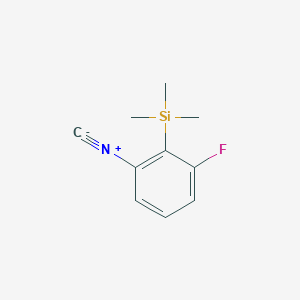

3-Fluoro-2-trimethylsilylphenyl isonitrile

Cat. No. B8500279

M. Wt: 193.29 g/mol

InChI Key: GWAKINQTPRXSAN-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06743917B2

Procedure details

A deoxygenation then afforded the expected isonitrile. See Baldwin, J. E. et al., Tetrahedron , 39, 2989 (1983). Triethylamine (4.10 mL, 29.3 mmol) was added slowly at 0° C. to a 2 N solution of trichlorosilane in CH2Cl2 (8.40 mL, 16.8 mmol) followed, 5 min latter, by the compound prepared in Example (3) (2.35 g. 11.2 mmol). After 1 h 30 at 0° C. and 30 min at room temperature, the solution was saturated with NH3, filtered over Celite, washed with 5% NaH2PO4 and dried (Na2SO4). The crude obtained after evaporation of the solvent was then subjected to flash-chromatography (hexanes/AcOEt 95:5) to afford 1.42 g (66%) of a slightly purple liquid: IR (neat, cm−1) 2114, 1598, 1440, 1254, 1237, 1110, 943, 848, 793; 1H NMR (300 MHz, CDCl3) δ0.45 (d, J=1.8 Hz, 9 H), 7.01 (br t, J=8.3 Hz, 1 H), 7.17 (br d, J=7.7 Hz, 1 H), 7.32 (ddd, J1=J2=8.0 Hz, J3=6.1 Hz, 1 H); 13C NMR (75 MHz, CDCl3) δ0.1, 116.5 (d, JCF=26 Hz), 124.3, 131.6, 166.8 (d, JCF=243 Hz), 166.9; HRMS (EI) m/z calcd for C10H12FNSi (M+) 193.0723, found 193.0715; LRMS (EI) m/z 193 (M+), 178, 150, 116, 105.

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

compound

Quantity

2.35 g

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

N#[C-].C(N(CC)CC)C.Cl[SiH](Cl)Cl.C(Cl)Cl.[F:17][C:18]1[C:19]([Si:27]([CH3:30])([CH3:29])[CH3:28])=[C:20]([N:24]=[C:25]=O)[CH:21]=[CH:22][CH:23]=1.N>>[F:17][C:18]1[C:19]([Si:27]([CH3:30])([CH3:29])[CH3:28])=[C:20]([N+:24]#[C-:25])[CH:21]=[CH:22][CH:23]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N#[C-]

|

Step Two

|

Name

|

|

|

Quantity

|

4.1 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

[Compound]

|

Name

|

solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl[SiH](Cl)Cl

|

|

Name

|

|

|

Quantity

|

8.4 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(Cl)Cl

|

Step Three

|

Name

|

compound

|

|

Quantity

|

2.35 g

|

|

Type

|

reactant

|

|

Smiles

|

FC=1C(=C(C=CC1)N=C=O)[Si](C)(C)C

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

WAIT

|

Type

|

WAIT

|

|

Details

|

After 1 h 30 at 0° C.

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

30 min

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at room temperature

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered over Celite

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 5% NaH2PO4

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried (Na2SO4)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

after evaporation of the solvent

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to afford 1.42 g (66%) of a slightly purple liquid

|

Outcomes

Product

Details

Reaction Time |

5 min |

|

Name

|

|

|

Type

|

|

|

Smiles

|

FC=1C(=C(C=CC1)[N+]#[C-])[Si](C)(C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |